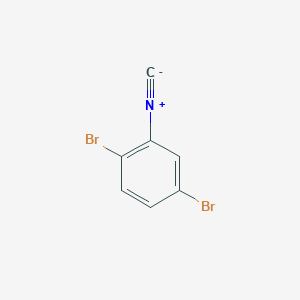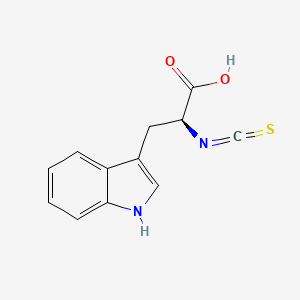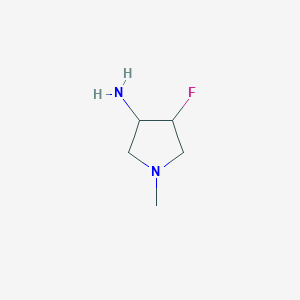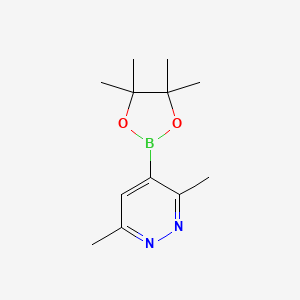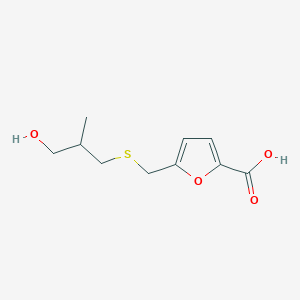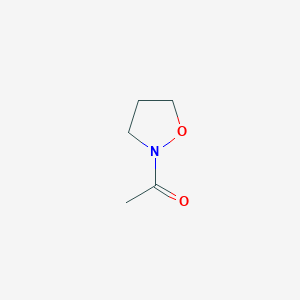
N-Acetylisoxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Oxazolidin-2-yl)ethan-1-one is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,2-Oxazolidin-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of ethanolamine with urea, followed by cyclization to form the oxazolidinone ring. The reaction typically requires heating to around 120°C, followed by further heating to 150-160°C under reflux conditions . Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement, which allows for the stereoselective synthesis of substituted oxazolidinones .
Industrial Production Methods: In industrial settings, the production of 1-(1,2-oxazolidin-2-yl)ethan-1-one often involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction conditions and the use of catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Oxazolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(1,2-Oxazolidin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1,2-oxazolidin-2-yl)ethan-1-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis . The specific molecular targets and pathways can vary depending on the derivative and its intended application.
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications but improved potency and reduced side effects.
Cytoxazone: A natural product with a similar oxazolidinone structure, used in the study of cytokine production.
Uniqueness: 1-(1,2-Oxazolidin-2-yl)ethan-1-one is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical reactions and serve as an intermediate in the synthesis of biologically active compounds sets it apart from other similar compounds.
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
1-(1,2-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C5H9NO2/c1-5(7)6-3-2-4-8-6/h2-4H2,1H3 |
InChI Key |
MQXPKJNBYZWPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropanamide](/img/structure/B13615877.png)


![Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans](/img/structure/B13615889.png)



![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)
